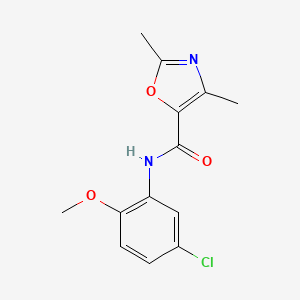

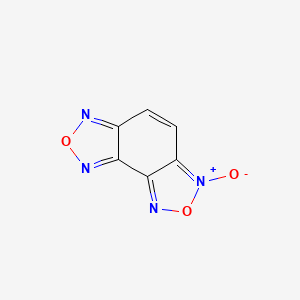

![molecular formula C21H22BrN3OS B1228016 4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Chemistry and Pharmacology

- The compound belongs to a class known for their chemistry and pharmacology, particularly as non-fentanil novel synthetic opioid receptor agonists. They are part of the N-substituted benzamides and acetamides, which have been observed to emerge as substances of abuse. The paper highlights the importance of international early warning systems for tracking emerging psychoactive substances and recommends pre-emptive research for new substances to ensure early detection in toxicological samples. This emphasizes the need for understanding the stereochemistry and potency variations of these compounds (Sharma et al., 2018).

Antipsychotic Potential

- The compound is part of a category that includes remoxipride, a substituted benzamide like sulpiride, and displays central antidopaminergic activity. It's known for its efficacy in treating schizophrenia, acting on both positive and negative symptoms, and has a lower incidence of extrapyramidal effects compared to some counterparts like haloperidol. This indicates potential applications in managing psychotic disorders (Wadworth & Heel, 1990).

Benzamide Neuroleptics in Psychiatry and Neurology

- Benzamide neuroleptics, like sulpiride, are used in treating mental disorders and psychosomatic diseases. The mechanism of sulpiride and its differentiation from other neuroleptics is of interest, indicating the potential of such compounds in diverse treatments spanning psychiatry and neurology (Danilov, 2012).

Exploration in Biological Chemistry

- The compound is related to benzamide and acetamide derivatives, which have been extensively reviewed for their biological effects. Studies have shown varied biological responses among these chemicals, reflecting their usage and potential biological consequences. Such data is crucial in understanding the compound's biological interactions and potential applications in medicinal chemistry (Kennedy, 2001).

Psychoactive Substance Research

- It shares a class with compounds studied for their psychoactive properties. These studies focus on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), which are crucial for understanding the health risks and treatment guidelines related to these substances. This underscores the importance of continuous research on the health implications of such compounds (Nugteren-van Lonkhuyzen et al., 2015).

properties

Product Name |

4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide |

|---|---|

Molecular Formula |

C21H22BrN3OS |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

4-bromo-N-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbothioyl)benzamide |

InChI |

InChI=1S/C21H22BrN3OS/c1-13-3-8-18-16(11-13)17-12-24(2)10-9-19(17)25(18)21(27)23-20(26)14-4-6-15(22)7-5-14/h3-8,11,17,19H,9-10,12H2,1-2H3,(H,23,26,27) |

InChI Key |

PIZSXFVKTPLNGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=S)NC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)

![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)

![1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea](/img/structure/B1227950.png)

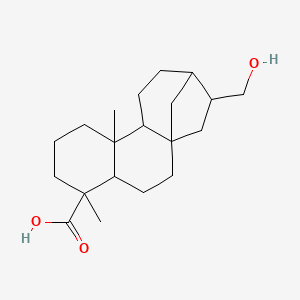

![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)

![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)

![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)